Prosaikogénine F

Vue d'ensemble

Description

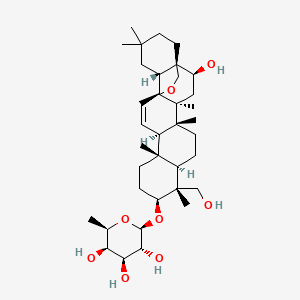

The compound Prosaikogenin F is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and intricate cyclic framework, making it a subject of interest in various fields of scientific research.

Applications De Recherche Scientifique

Anti-Cancer Activity

Prosaikogenin F has demonstrated significant anti-cancer effects in various studies. Research indicates that PSF exhibits stronger bioactivity compared to its precursor, saikosaponin A (SSA).

- Cell Line Studies : In vitro studies using the human colon cancer cell line HCT 116 revealed that Prosaikogenin F, along with other saikosaponins, significantly inhibited cell growth. The half-maximal inhibitory concentration (IC50) for PSF was found to be 14.21 μM, indicating its effectiveness in reducing cancer cell viability .

- Mechanism of Action : The anti-cancer mechanism appears to involve the induction of apoptosis in cancer cells. The enzymatic conversion of saikosaponins into prosaikogenins enhances their bioavailability and therapeutic potential .

Production Methods

The production of Prosaikogenin F has been optimized through biotechnological methods involving recombinant enzymes.

- Enzymatic Hydrolysis : Two recombinant glycoside hydrolases, BglPm and BglLk, have been employed to convert saikosaponins A and D into Prosaikogenin F and G. This method allows for high-purity production of PSF, achieving over 98% purity through preparative high-performance liquid chromatography (HPLC) .

- Biotransformation Pathway : The biotransformation process involves hydrolyzing glucose moieties at specific positions on the saikosaponins, leading to the formation of prosaikogenins. This enzymatic approach not only increases yield but also enhances the pharmacological properties of the resulting compounds .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of Prosaikogenin F is crucial for its application in therapeutic settings.

- Bioavailability Studies : Recent studies have shown that combining RB (Radix Bupleuri) with RPA (Radix Paeoniae Alba) significantly enhances the bioavailability of Prosaikogenin F along with other metabolites. This synergistic effect suggests potential for improved therapeutic efficacy when used in combination therapies .

Mécanisme D'action

Target of Action

Prosaikogenin F, also known as (2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol, primarily targets cancer cells . The compound has been shown to have stronger anti-cancer bioactivity than saikosaponin A .

Mode of Action

The interaction of Prosaikogenin F with its targets results in the inhibition of cancer cell growth . The compound is a secondary glycoside of saikosaponin A, and its anti-cancer effects are achieved through its interaction with cancer cells .

Biochemical Pathways

Prosaikogenin F affects the biochemical pathways involved in cancer cell proliferation . The compound is produced by the enzymatic hydrolysis of saikosaponin A and D, which are converted into saikogenin F via Prosaikogenin F . This process affects the biochemical pathways that regulate cancer cell growth and proliferation .

Pharmacokinetics

It is known that the compound is produced by the enzymatic hydrolysis of saikosaponin a and d This process could potentially influence the bioavailability of the compound

Result of Action

The molecular and cellular effects of Prosaikogenin F’s action include the inhibition of cancer cell growth . The compound has been shown to markedly inhibit the growth of the human colon cancer cell line HCT 116 .

Action Environment

The action, efficacy, and stability of Prosaikogenin F can be influenced by environmental factors such as pH conditions . For instance, the active chemical constituent of Prosaikogenin F is unstable under acidic conditions due to a 13,28-epoxy-ether moiety at the D ring of its aglycone . Therefore, the selection of a proper enzyme with high capacity is a vital step under strictly controlled pH conditions .

Analyse Biochimique

Biochemical Properties

Prosaikogenin F interacts with various enzymes, proteins, and other biomolecules. It is produced through the enzymatic hydrolysis of saikosaponins, specifically saikosaponin A and D . The enzymes BglPm and BglLk, cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, respectively, exhibit glycoside cleavage activity with saikosaponins .

Cellular Effects

Prosaikogenin F has been found to have significant effects on various types of cells, particularly cancer cells. In the human colon cancer cell line HCT 116, it markedly inhibits the growth of the cancer cells .

Molecular Mechanism

The molecular mechanism of Prosaikogenin F involves its interaction with biomolecules at the molecular level. It exerts its effects through enzyme transformation with high β-glycosidase activity .

Metabolic Pathways

Prosaikogenin F is involved in the metabolic pathways of saikosaponins. It is produced through the enzymatic hydrolysis of saikosaponins, specifically saikosaponin A and D .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of its hexacyclic core and the subsequent functionalization of the hydroxyl and methyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to facilitate the complex synthesis. These methods are designed to be scalable and cost-effective, allowing for the production of large quantities of the compound for research and commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Prosaikogenin F

- Prosaikogenin F

Uniqueness

The uniqueness of this compound lies in its complex structure and multiple chiral centers, which provide it with distinct chemical and biological properties

Activité Biologique

Prosaikogenin F (PSF) is a glycoside compound derived from saikosaponins, primarily obtained from the plant Bupleurum falcatum L. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment. The following sections will detail the biological activity of Prosaikogenin F, including its anti-cancer effects, production methods, and relevant research findings.

Production and Purification

Prosaikogenin F is produced through the enzymatic hydrolysis of saikosaponins A and D using recombinant glycoside hydrolases derived from Paenibacillus mucilaginosus and Lactobacillus koreensis. The two enzymes, BglPm and BglLk, exhibit optimal activity at temperatures between 30–37 °C and a pH range of 6.5–7.0. The production process involves the following steps:

- Extraction of Saikosaponins : Saikosaponins A and D are extracted from Bupleurum falcatum using high-performance liquid chromatography (HPLC).

- Enzymatic Conversion : The extracted saikosaponins are converted into prosaikogenin F through enzymatic reactions.

- Purification : The resulting compounds are purified using silica column chromatography, yielding high-purity prosaikogenin F (98% purity) in quantities of approximately 78.1 mg per batch .

Anti-Cancer Activity

The anti-cancer effects of Prosaikogenin F have been investigated in various studies, particularly focusing on its efficacy against human colon cancer cell lines such as HCT 116. Key findings include:

- Cell Viability : Prosaikogenin F demonstrated significant cytotoxicity against HCT 116 cells, with an IC50 value of 14.21 μM. This indicates that it can inhibit cell growth effectively at relatively low concentrations .

- Mechanisms of Action : The anti-cancer activity is believed to be mediated through apoptosis induction and modulation of key signaling pathways involved in cell survival and proliferation . For instance, Prosaikogenin F has been shown to increase the ratio of pro-apoptotic proteins (Bax) to anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis in cancer cells .

Comparative Efficacy

In comparative studies, Prosaikogenin F has been found to possess stronger anti-cancer bioactivity than its precursor saikosaponins A and D. The following table summarizes the IC50 values for various compounds tested against HCT 116 cells:

| Compound | IC50 (μM) |

|---|---|

| Saikosaponin A | 2.83 |

| Saikosaponin D | 4.26 |

| Prosaikogenin F | 14.21 |

| Prosaikogenin G | 8.49 |

| Saikogenin F | High concentration required for effect |

| Saikogenin G | No significant effect observed |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of Prosaikogenin F:

- Enzymatic Hydrolysis Study : A study demonstrated that the enzymatic conversion of saikosaponins into prosaikogenins significantly enhances their anti-cancer properties, supporting the use of recombinant enzymes for producing bioactive compounds .

- Mechanistic Insights : Another research investigation revealed that Prosaikogenin F not only induces apoptosis but also affects other cellular processes such as autophagy and cell cycle regulation, making it a multifaceted agent against cancer .

- Comparative Analysis : Research comparing various saponins indicated that while Prosaikogenin F is less potent than some saikosaponins, its unique mechanisms may offer complementary benefits in therapeutic applications .

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25+,26+,27+,28-,29+,31+,32+,33-,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSVJIGMYVWUJL-WMYDXDAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316977 | |

| Record name | Prosaikogenin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99365-20-5 | |

| Record name | Prosaikogenin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99365-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prosaikogenin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.